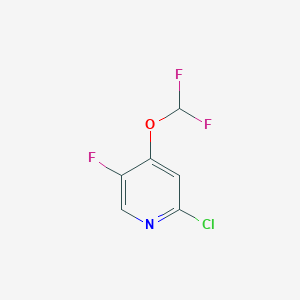

2-Chloro-4-(difluoromethoxy)-5-fluoropyridine

Descripción

2-Chloro-4-(difluoromethoxy)-5-fluoropyridine is a pyridine derivative with halogen and alkoxy substituents at positions 2, 4, and 4. The chloro group at position 2 and the fluorine at position 5 contribute to electronic modulation, while the difluoromethoxy group at position 4 enhances lipophilicity and metabolic stability.

Propiedades

IUPAC Name |

2-chloro-4-(difluoromethoxy)-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-5-1-4(12-6(9)10)3(8)2-11-5/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMDTTHSOCHUKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis via Nucleophilic Substitution Using Sodium Difluorochloroacetate

A patented method for the closely related compound 2-chloro-5-(difluoromethoxy) pyrazine provides a useful model for synthesizing this compound due to structural similarities between pyrazine and pyridine rings.

- Reagents: Sodium difluorochloroacetate, 5-chloropyridine-4-ol (analogous to 5-chloropyrazine-2-ol), cesium carbonate as catalyst.

- Solvent system: Mixed solvent of acetonitrile and water in a 10:1 volume ratio.

- Reaction conditions: Heating at 70–75°C under nitrogen atmosphere for 15–20 hours.

- Workup: Extraction with ethyl acetate, concentration, and purification by column chromatography.

$$

\text{5-chloropyridine-4-ol} + \text{sodium difluorochloroacetate} \xrightarrow[\text{Cs}2\text{CO}3]{\text{CH}3\text{CN}/\text{H}2\text{O}, 70-75^\circ C, N_2} \text{this compound}

$$

- Short synthetic route.

- Simple operation and easy reaction control.

- High yield and purity.

- Suitable for industrial scale-up.

| Parameter | Condition/Ratio |

|---|---|

| Catalyst | Cesium carbonate |

| Solvent | Acetonitrile : Water = 10:1 |

| Mass ratio (sodium difluorochloroacetate : substrate : catalyst) | 15-17 : 6 : 20 |

| Solid-to-liquid ratio (g/mL) | 22 : 1 |

| Temperature | 70-75 °C |

| Reaction time | 15-20 hours |

This approach was detailed in a 2021 patent focusing on a similar pyrazine derivative, which can be adapted to the pyridine analog with appropriate substrate modification.

Fluorination and Halogenation of Pyridine Precursors

Another common approach involves:

- Starting from 2-chloropyridine or 2-chloropyrazine derivatives.

- Using fluorinating agents such as antimony trifluoride (SbF3) or other advanced fluorinating reagents.

- Controlled halogenation to introduce fluorine atoms selectively at the 5-position.

Industrial processes may employ continuous flow synthesis to optimize reaction parameters, improve yields, and ensure safety during fluorination steps.

| Step | Description |

|---|---|

| Starting material | 2-chloropyridine or analog |

| Fluorinating agent | Antimony trifluoride (SbF3) or equivalents |

| Reaction control | Temperature, time, and catalyst optimization |

| Production scale | Batch or continuous flow for industrial scale |

This method is widely used for preparing fluorinated pyridines and allows for scalable production with high selectivity.

Multi-Step Synthetic Routes Incorporating Cross-Coupling and Nucleophilic Substitution

In research settings, complex fluorinated pyridine derivatives have been synthesized via:

- Suzuki cross-coupling reactions to introduce aryl groups.

- Nucleophilic substitution to add difluoromethoxy groups.

- Oxidation or rearrangement steps to finalize the structure.

For example, pyridine derivatives containing difluoromethoxy substituents were prepared by reacting substituted pyridines with difluoromethoxy-containing intermediates under basic conditions (e.g., sodium hydride in DMF), followed by purification through chromatography.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Sodium difluorochloroacetate route | One-step nucleophilic substitution | Simple, high yield, industrially viable | Requires precise control of conditions |

| Fluorination of chloropyridine | Direct fluorination with SbF3 | Scalable, selective fluorination | Use of toxic fluorinating agents |

| Multi-step cross-coupling & substitution | Flexible for complex derivatives | Versatile, allows structural diversity | More steps, longer synthesis time |

Summary of Research Findings

- The sodium difluorochloroacetate method provides a streamlined, efficient route with high yield and operational simplicity, making it suitable for industrial application.

- Fluorination with antimony trifluoride remains a classical approach for introducing fluorine atoms but requires careful handling.

- Multi-step synthetic routes allow for the generation of diverse derivatives but are less efficient for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-(difluoromethoxy)-5-fluoropyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are often used.

Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Chloro-4-(difluoromethoxy)-5-fluoropyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

- Antiviral Activity : The compound has shown significant antiviral properties, particularly against HIV-1, with an IC50 value of approximately 89 nM. This suggests potential for further exploration in antiviral therapies.

- Anticancer Properties : Research indicates that this compound induces apoptosis in cancer cell lines, demonstrating cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231). It has been noted for its synergistic effects when combined with established chemotherapeutics like doxorubicin.

Agrochemicals

Due to its ability to interact with biological targets in pests, this compound is utilized in the development of agrochemicals such as pesticides and herbicides. Its fluorinated structure enhances its efficacy against resistant pest strains.

Material Science

The compound's unique chemical properties make it suitable for applications in material science, particularly in the development of fluorinated polymers and coatings that require enhanced chemical stability and resistance to degradation.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of HIV-1 replication | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme inhibition | Modulation of kinase activity | |

| Antimicrobial | Activity against bacterial strains |

Case Study 1: Antiviral Potency

In a study focusing on pyridine derivatives, this compound exhibited notable antiviral activity against HIV-1 HXB2 strain. However, high cytotoxicity was observed, necessitating further optimization for selective efficacy.

Case Study 2: Antitumor Activity

Another investigation evaluated the cytotoxic effects on breast cancer cell lines. Results indicated significant cell death attributed to the compound's action, particularly when used in conjunction with doxorubicin, suggesting a potential therapeutic strategy for enhancing cancer treatment outcomes.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is essential for evaluating the therapeutic potential of this compound:

- Absorption : The compound's lipophilicity suggests favorable absorption characteristics.

- Distribution : Its distribution may be influenced by protein binding and tissue permeability.

- Metabolism : Fluorinated compounds often exhibit metabolic stability; however, specific metabolic pathways for this compound remain to be elucidated.

- Excretion : Renal excretion is likely given its molecular weight and structure.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-(difluoromethoxy)-5-fluoropyridine involves its interaction with specific molecular targets. The presence of chlorine, fluorine, and difluoromethoxy groups enhances its ability to bind to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .

Comparación Con Compuestos Similares

Structural Analogues in Pyridine and Pyrazole Derivatives

Table 1: Key Structural and Physical Properties

*Molecular weight derived from . †Includes sodium adduct.

Key Observations:

Substituent Effects on Physicochemical Properties :

- The difluoromethoxy group (OCHF₂) in this compound and compounds 6c/7c enhances lipophilicity, which is critical for membrane permeability in agrochemicals .

- Sulfonyl-linked derivatives (e.g., 7c) exhibit higher melting points (106.8–109.2°C) compared to thioether analogues (6c: 74.3–76.6°C), suggesting stronger intermolecular interactions due to polar sulfonyl groups .

Biological Activity :

- Compounds 6c and 7c demonstrate herbicidal activity, with 7c showing higher yield (95%) and stability, likely due to the sulfonyl group’s resistance to oxidative degradation .

- RO4917523, a tool compound with a chloro-fluoropyridine core, is used in neurological research, highlighting the versatility of fluoropyridine scaffolds in drug discovery .

Comparison with Difluoromethoxy-Containing Analogues

Table 2: Difluoromethoxy Derivatives

Key Observations:

- Oxadiazole Derivatives () : The oxadiazole ring introduces rigidity and hydrogen-bonding capacity, making it suitable for targeting enzymes or receptors in drug design.

- Difluoroethoxy vs. Difluoromethoxy : The ethoxy group in ’s compound may offer improved metabolic stability compared to methoxy derivatives, as seen in pantoprazole synthesis ().

Electronic and Steric Effects

- Chloro vs. Methyl Substitution: 4-Chloro-5-fluoro-2-methylpyridine () lacks the difluoromethoxy group but includes a methyl group at C2.

- Positional Isomerism : 2-Chloro-5-fluoro-6-methylpyridine () places substituents at C2, C5, and C6, altering electronic distribution and steric profile compared to the target compound’s C2, C4, and C5 substitution.

Actividad Biológica

2-Chloro-4-(difluoromethoxy)-5-fluoropyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a chlorine substituent, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C6H3ClF2N

- Molecular Weight : 175.54 g/mol

- IUPAC Name : this compound

The presence of fluorine atoms in the structure enhances lipophilicity and metabolic stability, which are crucial for drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cell signaling pathways, leading to alterations in cellular responses.

- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties against various viruses, including HIV-1, by interfering with viral entry mechanisms .

- Antitumor Effects : Preliminary studies suggest that this compound may possess cytotoxic effects against cancer cell lines, potentially through apoptosis induction and cell cycle arrest.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and its analogs:

Case Study 1: Antiviral Potency

In a study focusing on pyridine derivatives, this compound exhibited significant antiviral activity against HIV-1 HXB2 strain with an IC50 value of approximately 89 nM. However, the compound also showed high cytotoxicity, necessitating further optimization to improve selectivity indices .

Case Study 2: Antitumor Activity

Another investigation evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that the compound led to significant cell death and was more effective when combined with doxorubicin, suggesting a synergistic effect that warrants further exploration in clinical settings .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is essential for evaluating the therapeutic potential of this compound:

- Absorption : The compound's lipophilicity suggests good absorption characteristics.

- Distribution : Its distribution may be influenced by protein binding and tissue permeability.

- Metabolism : Fluorinated compounds often exhibit metabolic stability; however, specific metabolic pathways for this compound remain to be elucidated.

- Excretion : Renal excretion is likely given the molecular weight and structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.